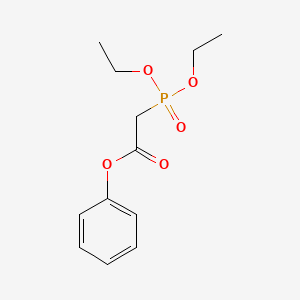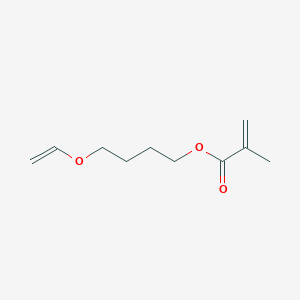
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The starting materials might include 6-methylpyridine, azetidine, and cinnamaldehyde derivatives. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the pyridine ring: This could be achieved through nucleophilic substitution or coupling reactions.
Formation of the enone structure: This might involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the enone to an alcohol or alkane.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents could include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific interactions with biological targets. It might interact with proteins, nucleic acids, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
Similar compounds might include other azetidine derivatives, pyridine-containing compounds, and enones. Examples could be:
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylpropane
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-ol
Uniqueness
The uniqueness of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one lies in its combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
(E)-1-[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-6-5-9-17(19-14)22-16-12-20(13-16)18(21)11-10-15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3/b11-10+ |
InChIキー |
JFWAPPMGIMMWRV-ZHACJKMWSA-N |
異性体SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


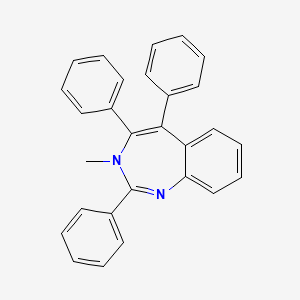
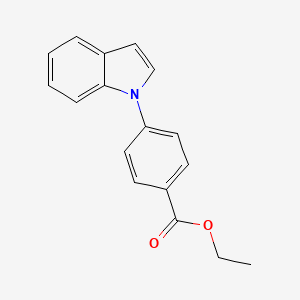
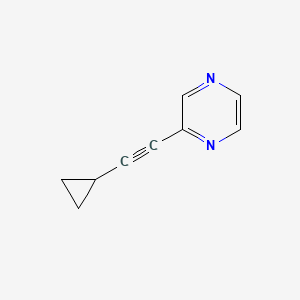
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

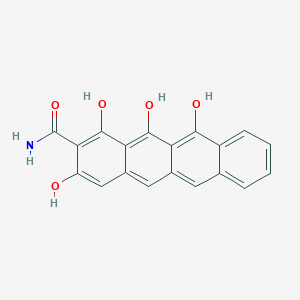

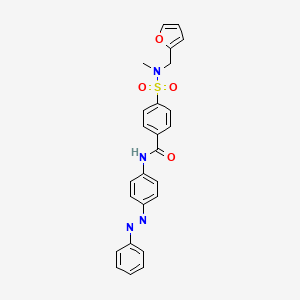
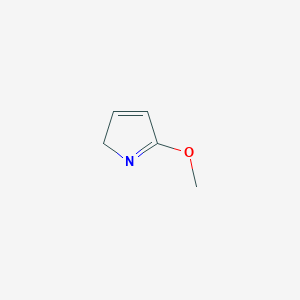
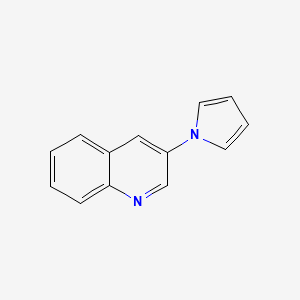
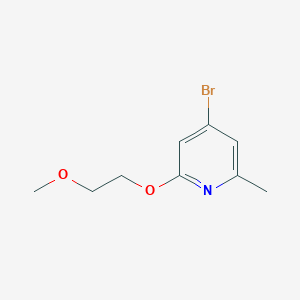
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
